molecular formula C20H13F3N4OS3 B2883265 N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478048-37-2

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide

Cat. No.: B2883265
CAS No.: 478048-37-2
M. Wt: 478.53
InChI Key: HKOCNIQUMXZDLV-UHFFFAOYSA-N
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Description

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide is a complex organic compound with a unique structure that includes a phenyl group, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The phenyl group is then attached via a palladium-catalyzed cross-coupling reaction. Finally, the hydrazinecarbothioamide moiety is introduced through a condensation reaction with an appropriate hydrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-b]pyridine derivatives, as well as molecules containing trifluoromethyl groups or hydrazinecarbothioamide moieties.

Uniqueness

What sets N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-phenyl-3-[[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4OS3/c21-20(22,23)11-9-14-16(24-10-11)15(13-7-4-8-30-13)17(31-14)18(28)26-27-19(29)25-12-5-2-1-3-6-12/h1-10H,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOCNIQUMXZDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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